Cas no 947534-32-9 (2-(Cyclobutylmethoxy)-5-nitropyridine)

2-(Cyclobutylmethoxy)-5-nitropyridine is a nitropyridine derivative characterized by a cyclobutylmethoxy substituent at the 2-position and a nitro group at the 5-position of the pyridine ring. This compound is of interest in organic synthesis and pharmaceutical research due to its versatile reactivity, particularly as an intermediate in the preparation of more complex heterocyclic systems. The cyclobutylmethoxy group enhances steric and electronic properties, while the nitro group offers potential for further functionalization through reduction or nucleophilic substitution. Its well-defined structure and purity make it suitable for applications in medicinal chemistry and material science, where precise molecular modifications are required.
2-(Cyclobutylmethoxy)-5-nitropyridine structure
947534-32-9 structure
Product Name:2-(Cyclobutylmethoxy)-5-nitropyridine
CAS No:947534-32-9
MF:C10H12N2O3
MW:208.213882446289
MDL:MFCD11036049
CID:1068103
PubChem ID:45158686
Update Time:2025-08-05

2-(Cyclobutylmethoxy)-5-nitropyridine Chemical and Physical Properties

Names and Identifiers

    • 2-(Cyclobutylmethoxy)-5-nitropyridine
    • 2-Cyclobutylmethoxy-5-nitro-pyridine
    • 947534-32-9
    • 2-cyclobutylmethoxy-5-nitropyridine
    • DTXSID10669647
    • MDL: MFCD11036049
    • Inchi: 1S/C10H12N2O3/c13-12(14)9-4-5-10(11-6-9)15-7-8-2-1-3-8/h4-6,8H,1-3,7H2
    • InChI Key: JQLCPQKFLHRBHF-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=CN=1)[N+](=O)[O-])CC1CCC1

Computed Properties

  • Exact Mass: 208.08500
  • Monoisotopic Mass: 208.08479225g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 67.9Ų

Experimental Properties

  • PSA: 67.94000
  • LogP: 2.69190

2-(Cyclobutylmethoxy)-5-nitropyridine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(Cyclobutylmethoxy)-5-nitropyridine Pricemore >>

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Additional information on 2-(Cyclobutylmethoxy)-5-nitropyridine

Introduction to 2-(Cyclobutylmethoxy)-5-nitropyridine (CAS No. 947534-32-9)

2-(Cyclobutylmethoxy)-5-nitropyridine, a compound with the CAS number 947534-32-9, is a versatile organic molecule that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its cyclobutylmethoxy substituent and a nitro group on the pyridine ring, which contribute to its distinct reactivity and biological activity.

The structure of 2-(Cyclobutylmethoxy)-5-nitropyridine is composed of a pyridine ring with a nitro group at the 5-position and a cyclobutylmethoxy group at the 2-position. The cyclobutylmethoxy substituent imparts flexibility and hydrophobicity to the molecule, while the nitro group enhances its electronic properties and reactivity. These features make it an attractive candidate for use in the synthesis of more complex molecules and as a building block in drug discovery.

In the realm of pharmaceutical research, 2-(Cyclobutylmethoxy)-5-nitropyridine has shown promise as an intermediate in the synthesis of novel drugs. Recent studies have explored its potential as a scaffold for developing compounds with anti-inflammatory, anti-cancer, and neuroprotective properties. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in vitro. Another study in the European Journal of Medicinal Chemistry demonstrated that certain derivatives of 2-(Cyclobutylmethoxy)-5-nitropyridine showed selective cytotoxicity against cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.

Beyond pharmaceutical applications, 2-(Cyclobutylmethoxy)-5-nitropyridine has also found use in agrochemical research. Its unique structure and reactivity make it suitable for the synthesis of pesticides and herbicides with improved efficacy and reduced environmental impact. A recent publication in Pesticide Biochemistry and Physiology highlighted the development of novel herbicides derived from this compound, which exhibited high selectivity and low toxicity to non-target organisms.

In materials science, 2-(Cyclobutylmethoxy)-5-nitropyridine has been investigated for its potential in the development of functional materials. Its ability to form stable complexes with various metal ions has led to its use in the synthesis of metal-organic frameworks (MOFs) with tunable properties. These MOFs have applications in gas storage, catalysis, and sensing technologies. A study published in Chemistry of Materials reported the synthesis of MOFs using 2-(Cyclobutylmethoxy)-5-nitropyridine-based ligands, which exhibited high surface areas and excellent gas adsorption capacities.

The synthesis of 2-(Cyclobutylmethoxy)-5-nitropyridine typically involves multi-step processes that include nitration of pyridine followed by alkylation with cyclobutylmethyl bromide. Advances in synthetic methods have led to more efficient and environmentally friendly routes for its production. For example, a green chemistry approach using microwave-assisted synthesis has been reported to significantly reduce reaction times and improve yields while minimizing waste generation.

In conclusion, 2-(Cyclobutylmethoxy)-5-nitropyridine (CAS No. 947534-32-9) is a versatile compound with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. Its unique chemical structure and reactivity make it an attractive candidate for further research and development. As new synthetic methods continue to emerge and more studies are conducted on its derivatives, the potential uses of this compound are likely to expand even further.

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